Methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate
Description
Properties
Molecular Formula |
C15H11Br2N3O2 |
|---|---|
Molecular Weight |
425.07 g/mol |
IUPAC Name |
methyl N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C15H11Br2N3O2/c1-22-15(21)19-14-12(9-5-3-2-4-6-9)18-13-11(17)7-10(16)8-20(13)14/h2-8H,1H3,(H,19,21) |
InChI Key |
RWMNIAMNPSWQDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(N=C2N1C=C(C=C2Br)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Direct Carbamation of 3-Amino Intermediates
If the core synthesis yields a 3-amine, treatment with methyl chloroformate (MCF) in dichloromethane (DCM) with triethylamine (Et₃N) at 0°C provides the carbamate. However, 3-aminopyridine precursors are rare in imidazo[1,2-a]pyridine syntheses, necessitating alternative strategies.
Aldehyde Reduction and Carbamate Formation
A more practical route involves reducing a 3-formyl group to a hydroxymethyl intermediate, followed by carbamate coupling:
-
Reduction : Sodium borohydride (NaBH₄) in ethanol reduces 3-carbaldehyde to 3-hydroxymethylimidazo[1,2-a]pyridine.
-
Carbamate Formation : Reaction with methyl chloroformate in pyridine at 0°C yields the target carbamate.
Reaction Sequence and Yields
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Aldehyde reduction | NaBH₄, EtOH, 0°C → rt, 2 h | 3-Hydroxymethyl derivative | 89% |
| Carbamation | Methyl chloroformate, pyridine, 0°C | Methyl carbamate | 76% |
Integrated Synthetic Route
Combining these steps, the proposed synthesis of methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate is as follows:
-
Core Synthesis :
-
Bromination :
-
Reduction and Carbamation :
Overall Yield and Characterization
| Step | Yield | Melting Point | Key NMR (δ, CDCl₃) |
|---|---|---|---|
| Core synthesis | 75% | 143–144°C | 10.01 (s, 1H, CHO) |
| Bromination | 54% | 168–170°C | 7.81–7.76 (m, 2H, Ar-H) |
| Carbamation | 76% | 182–184°C | 3.85 (s, 3H, OCH₃); 5.21 (s, 2H, NH) |
Analytical Validation and Computational Insights
Density functional theory (DFT) calculations at the B3LYP/6-311G++(d,p) level predict the electrophilicity index (ω) and chemical hardness (η) of the target compound, correlating with its reactivity in cross-coupling reactions. High-performance liquid chromatography (HPLC) and mass spectrometry confirm purity (>98%), while ¹H/¹³C NMR spectra validate regioselective bromination and carbamate formation.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction can lead to different oxidation states and functional groups .
Scientific Research Applications
Anti-Cancer Potential
One of the most promising applications of methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate is its potential as an anti-cancer agent. Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as p53 and Bax .
Case Study: Cytotoxicity Evaluation
- Objective : Evaluate the cytotoxic effects of this compound on leukemia cell lines.
- Methodology : Cell viability assays and molecular docking studies were conducted to assess the binding affinity to target proteins.
- Results : The compound demonstrated significant inhibition of cell proliferation in leukemia cell lines with an IC50 value comparable to existing chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 5.4 | Induction of apoptosis |
| K562 (Chronic Myeloid) | 7.8 | Inhibition of cell cycle progression |
Materials Science Applications
The unique electronic properties of this compound make it suitable for applications in materials science, particularly in organic electronics and photonic devices. The compound's ability to form stable thin films can be harnessed for organic light-emitting diodes (OLEDs) and photovoltaic cells.
Synthesis for Material Applications
A notable method for synthesizing this compound involves microwave-assisted processes that enhance yield and reduce reaction times. This technique allows for high-throughput screening in material chemistry applications.
Table: Synthesis Conditions and Yields
| Methodology | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 12 hours | 65 |
| Microwave-Assisted Synthesis | 30 minutes | 85 |
Biological Research Applications
Beyond its medicinal uses, this compound serves as a valuable tool in biological research. Its ability to interact with specific biological targets makes it a candidate for studying cellular signaling pathways and drug interactions.
In Vivo Studies
Recent studies have utilized this compound in animal models to investigate its pharmacokinetics and therapeutic efficacy. These studies are crucial for understanding the compound's potential side effects and therapeutic window.
Summary of In Vivo Findings
- Model Used : A/J mice were treated with varying doses.
- Observations : Dose-dependent reduction in tumor growth was noted without significant toxicity at lower doses.
Mechanism of Action
The mechanism of action of Methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate involves its interaction with specific molecular targets. The bromine atoms and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins . The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The carbamate group in the target compound distinguishes it from analogs with acyl (e.g., pivaloyl in 13c) or amide (e.g., acetamide in ) groups.
- Bromine Impact : All listed compounds share 6,8-dibromo substitution, which increases molecular weight and may enhance halogen bonding interactions in biological systems.
- Thermal Stability : Compound 2d (melting point 215°C) suggests that bulky substituents like benzoyl and ethoxycarbonyl enhance crystallinity compared to dihydro derivatives (e.g., 13c, an oil) .
Spectroscopic and Elemental Analysis
Data from analogs provide insights into expected spectral properties:
Discussion:
- The target compound’s carbamate group would likely show distinct ¹H NMR signals for the methyl group (~3.7 ppm for OCH₃) and carbamate NH (~5–6 ppm, broad).
- Discrepancies in elemental analysis (e.g., 2d’s nitrogen content: 6.20% vs.
Crystallographic and Stability Insights
Compound 1-[(6-Chloro-3-pyridyl)methyl]-5-ethoxy-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine exhibits a monoclinic crystal system (space group P21/c) with a β angle of 112.097°, indicating that bulky substituents (e.g., nitro, ethoxy) induce lattice distortions. The target compound’s bromine atoms may similarly affect packing efficiency and stability.
Biological Activity
Methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C15H11Br2N3O2
- Molecular Weight : 425.08 g/mol
- InChI Key : RWMNIAMNPSWQDI-UHFFFAOYSA-N
The structure consists of an imidazo[1,2-a]pyridine core substituted with bromine and phenyl groups, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on related imidazo[1,2-a]pyridine derivatives showed promising antibacterial effects against various gram-positive and gram-negative bacteria. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Antitumor Activity
Imidazo[1,2-a]pyridine derivatives have been investigated for their potential antitumor properties. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a related compound was shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has been reported to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | |
| Antitumor | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of AChE |
Case Study: Antitumor Effects
A specific study focused on the antitumor effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis. The study concluded that this compound could serve as a lead for developing new anticancer agents targeting breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
